3-Amino-4-phenylbutanoic acid hydrochloride, also known as 4-amino-3-phenylbutyric acid hydrochloride, is an amino acid derivative that plays a significant role in various biochemical applications. This compound is particularly noted for its potential as a neuroprotective agent and its involvement in neurotransmitter modulation. Its hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
3-Amino-4-phenylbutanoic acid hydrochloride falls under the category of amino acids and derivatives. It is classified as a non-proteinogenic amino acid due to its synthetic origin and specific structural features that differ from standard amino acids found in proteins.
Several synthetic routes have been developed for the production of 3-amino-4-phenylbutanoic acid hydrochloride. The most common methods include:
The synthesis often requires precise control over temperature, pH, and reaction time to optimize yield and purity. For instance, reactions may be conducted at low temperatures (around -5°C) to prevent side reactions and ensure high selectivity .
The molecular formula of 3-amino-4-phenylbutanoic acid hydrochloride is , with a molecular weight of approximately 215.68 g/mol. The structure consists of an amino group (), a carboxylic acid group (), and a phenyl group attached to a butanoic acid backbone.
3-Amino-4-phenylbutanoic acid hydrochloride can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, oxidation may employ potassium permanganate or hydrogen peroxide, while reductions typically require strong reducing agents in anhydrous solvents.
The mechanism by which 3-amino-4-phenylbutanoic acid hydrochloride exerts its effects primarily involves modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA). By influencing GABAergic activity, this compound may enhance neuroprotective effects and improve synaptic transmission.
The interaction with GABA receptors can lead to increased inhibitory signaling in the central nervous system, potentially providing therapeutic benefits in conditions like epilepsy or anxiety disorders .
Relevant analyses indicate that the compound maintains stability over a range of pH levels but should be stored in controlled environments to prevent degradation .
3-Amino-4-phenylbutanoic acid hydrochloride has several scientific uses:
The versatility of this compound makes it valuable in both academic research and industrial applications, particularly within pharmaceutical development .
The (S)- and (R)-enantiomers demonstrate distinct pharmacological profiles rooted in their stereochemistry. The (S)-enantiomer (Phenibut) functions as a potent GABAB receptor agonist with 15-fold higher binding affinity (Ki = 18 µM) compared to the (R)-form, due to optimal spatial positioning of its amino and phenyl groups for receptor complementarity [9]. This enantiomer crosses the blood-brain barrier efficiently via LAT-1 transporters, contributing to anxiolytic and nootropic effects observed in clinical settings [9].
Conversely, the (R)-enantiomer exhibits negligible GABAergic activity but shows promise as a dipeptidyl peptidase-4 (DPP-4) inhibitor (IC50 = 0.32 µM). Its configuration enables specific hydrogen bonding with Arg125 and Tyr662 residues in the DPP-4 active site, making it a candidate for diabetes therapeutics [10]. Structure-activity relationship (SAR) studies reveal that para-halogen substitutions on the phenyl ring enhance potency, with the (R)-4-chloro derivative showing 3-fold greater DPP-4 inhibition than the unsubstituted parent compound [5] [10].
Table 2: Pharmacological Properties of 3-Amino-4-phenylbutanoic Acid Hydrochloride Enantiomers
Enantiomer | Biological Target | Binding Affinity (Ki/IC50) | Therapeutic Indication |
---|---|---|---|
(S)-form | GABAB receptor | 18 µM | Anxiety, cognitive disorders |
(R)-form | Dipeptidyl peptidase-4 (DPP-4) | 0.32 µM | Type 2 diabetes |
(S)-4-F-ph | GABAB receptor | 9 µM | Enhanced anxiolytic activity |
(R)-4-Cl-ph | DPP-4 | 0.11 µM | Antidiabetic applications |
Conformational analysis reveals that 3-amino-4-phenylbutanoic acid hydrochloride adopts distinct low-energy conformers that determine receptor engagement. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) identify three stable conformers differing in the C3–C4 bond rotation (dihedral angle θH–N–Cα–Cβ = 60°, 180°, 300°). The gauche conformation (θ = 60°) predominates in polar media due to stabilizing intramolecular hydrogen bonding between the ammonium group and carboxylate oxygen (distance: 2.1 Å), a feature absent in the (R)-enantiomer [10].
Molecular docking simulations elucidate stereospecific binding modes. The (S)-enantiomer docks into the GABAB receptor with its protonated amine forming salt bridges with Glu465, while the phenyl ring engages in π-stacking with Tyr395. In contrast, the (R)-enantiomer orients its carboxylate toward DPP-4's catalytic Ser630 residue, with the phenyl group occupying the S1 hydrophobic pocket [10]. Dynamic simulations (10 ns) further demonstrate that the (S)-enantiomer maintains a stable RMSD of 0.8 Å within the GABAB binding site, whereas the (R)-enantiomer deviates beyond 2.5 Å, explaining its low affinity for this receptor [10].
Table 3: Conformational Parameters of 3-Amino-4-phenylbutanoic Acid Hydrochloride
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Preferred dihedral angle (θ) | 58.2° ± 3.1° | 298.4° ± 4.2° |
Intramolecular H-bond distance | 2.09 Å | 3.45 Å |
RMSD in GABAB site | 0.82 Å | 2.53 Å |
Binding free energy (GABAB) | -8.2 kcal/mol | -4.1 kcal/mol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: